molecular formula C9H7BrF3N3 B3182601 3-Bromo-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine CAS No. 954278-38-7

3-Bromo-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine

Cat. No. B3182601
M. Wt: 294.07 g/mol
InChI Key: FPYDFTFUOPZYMA-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine is a chemical compound . It has been used in the synthesis of C3-arylated 7-trifluoromethylpyrazolo[1,5-A]pyrimidin-5-one derivatives .


Synthesis Analysis

The synthesis of C3-arylated 7-trifluoromethylpyrazolo[1,5-A]pyrimidin-5-one derivatives has been reported starting from 3-Bromo-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine through a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .


Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is a key step in the synthesis of C3-arylated 7-trifluoromethylpyrazolo[1,5-A]pyrimidin-5-one derivatives from 3-Bromo-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine . This reaction involves the use of aryl and heteroaryl boronic acids .

Scientific Research Applications

Synthesis and Derivative Formation

  • 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a precursor similar to 3-Bromo-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine, has been used to construct new polyheterocyclic ring systems, leading to pyrazolo[1,5-a]pyrimidine derivatives with potential antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
  • Efficient synthesis of various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines is achieved from a similar compound. This method is instrumental in creating analogues of Pim1 kinase inhibitors (Jismy et al., 2020).

Anticancer Activity

  • A study on pyrazolo[1,5-a]pyrimidines indicates their potential as anticancer agents, demonstrated by the synthesis of novel derivatives with in vitro cytotoxic activities against human cancer cell lines (Hassan, Moustafa, & Awad, 2017).
  • The synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a derivative, has shown effectiveness in inhibiting the proliferation of some cancer cell lines (Liu et al., 2016).

Synthesis of Heterocyclic Compounds

  • A variety of novel pyrazolo[1,5-a]pyrimidines and other heterocyclic compounds have been synthesized, demonstrating the compound's versatility in creating new chemical entities (Elmaati, 2002).

Analgesic and Anti-inflammatory Applications

  • The synthesis of fused heterocyclic ring systems incorporating the phenylsulfonyl moiety led to the discovery of pyrazolo[1,5-a]pyrimidines with significant analgesic and anti-inflammatory effects (Shaaban et al., 2008).

Structural and Chemical Properties

  • A study on the molecular structure of pyrazolo[1,5-a]pyrimidines, including derivatives of 3-Bromo-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine, reveals insights into their crystal packing and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications (Frizzo et al., 2009).

properties

IUPAC Name

3-bromo-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3N3/c1-4-3-6(9(11,12)13)16-8(14-4)7(10)5(2)15-16/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYDFTFUOPZYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine
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3-Bromo-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine
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3-Bromo-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine
Reactant of Route 5
3-Bromo-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine
Reactant of Route 6
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